4-(2-Fluorophenyl)butanoic acid

Regioselective cyclization Tetralone synthesis Fluorine directing effect

4-(2-Fluorophenyl)butanoic acid (CAS 143654-62-0), also referred to as 2-fluorobenzenebutanoic acid, is a synthetic arylalkanoic acid (molecular formula C10H11FO2, molecular weight 182.19 g/mol) characterized by an ortho-fluorine atom on the phenyl ring attached to the terminal carbon of a butanoic acid chain. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, functioning as a key intermediate for fluorinated tetralone derivatives and sitagliptin-related analogs, demanding precise understanding of its substitution-dependent properties for rational procurement decisions.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 143654-62-0
Cat. No. B116116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)butanoic acid
CAS143654-62-0
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCC(=O)O)F
InChIInChI=1S/C10H11FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2,(H,12,13)
InChIKeyBFPNQUKYBZXOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenyl)butanoic Acid (CAS 143654-62-0): Core Physicochemical and Structural Baseline for Comparative Evaluation


4-(2-Fluorophenyl)butanoic acid (CAS 143654-62-0), also referred to as 2-fluorobenzenebutanoic acid, is a synthetic arylalkanoic acid (molecular formula C10H11FO2, molecular weight 182.19 g/mol) characterized by an ortho-fluorine atom on the phenyl ring attached to the terminal carbon of a butanoic acid chain . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, functioning as a key intermediate for fluorinated tetralone derivatives and sitagliptin-related analogs, demanding precise understanding of its substitution-dependent properties for rational procurement decisions [1].

Why In-Class Arylbutanoic Acids Cannot Replace 4-(2-Fluorophenyl)butanoic Acid: The Ortho-Fluorine Specificity Problem


Arylbutanoic acids with different fluorine substitution patterns or halogen identities cannot be substituted for 4-(2-fluorophenyl)butanoic acid without altering chemical and biological outcomes. The ortho-fluorine atom introduces a unique combination of electronic effects (strong σ-inductive withdrawal) that are absent in para-fluoro or non-fluorinated analogs, directly impacting pKa, logP, and cyclization regiochemistry . Critically, the ortho-fluorine directs intramolecular Friedel-Crafts acylation exclusively to the 5-position of the resulting 1-tetralone, whereas meta- and para-fluoro analogs produce 6-fluoro and 7-fluoro-1-tetralone isomers respectively, each leading to structurally distinct downstream products with different biological activity profiles . Substituting in an alternative regioisomer introduces a different impurity profile or a divergent synthetic intermediate that fails quality or activity specifications.

Quantitative Differentiation of 4-(2-Fluorophenyl)butanoic Acid: Head-to-Head and Cross-Study Comparator Data


Regiochemical Outcome in Intramolecular Friedel-Crafts Cyclization: 5-Fluoro vs. 6-Fluoro vs. 7-Fluoro-1-tetralone

4-(2-Fluorophenyl)butanoic acid undergoes intramolecular Friedel-Crafts acylation to exclusively afford 5-fluoro-1-tetralone due to ortho-fluorine-directed ring closure at the sterically and electronically preferred position . In contrast, 4-(3-fluorophenyl)butanoic acid yields 6-fluoro-1-tetralone, and 4-(4-fluorophenyl)butanoic acid yields 7-fluoro-1-tetralone under equivalent polyphosphoric acid or thionyl chloride/AlCl3 conditions . The ortho-fluoro substrate thus provides unique access to the 5-fluoro-substituted bicyclic scaffold, which is structurally distinct from the 6-fluoro and 7-fluoro isomers and cannot be obtained from meta- or para-fluoro starting materials.

Regioselective cyclization Tetralone synthesis Fluorine directing effect

Computed Lipophilicity (XLogP) Comparison: Ortho-Fluorine Reduces LogP Relative to Non-Fluorinated Parent

The computed XLogP of 4-(2-fluorophenyl)butanoic acid is 2.1, which is 0.32 log units lower than that of the non-fluorinated analog 4-phenylbutanoic acid (logP 2.42), attributable to the electronegative ortho-fluorine substituent . The para-fluoro isomer 4-(4-fluorophenyl)butanoic acid exhibits a reported logP range of 2.23–2.64, overlapping with and potentially exceeding the non-fluorinated parent [1]. This indicates that ortho-fluorine substitution confers a distinct, modestly reduced lipophilicity compared to para-substitution, potentially affecting passive membrane permeability, solubility, and protein binding in biological assays.

Lipophilicity XLogP Fluorine effect

Application as a Key Building Block in Sitagliptin Analog Synthesis: Ortho-Fluorine Requirement for DPP-4 Pharmacophore

4-(2-Fluorophenyl)butanoic acid is a direct precursor to (R)-3-(Boc-amino)-4-(2-fluorophenyl)butanoic acid, a key advanced intermediate in the preparation of sitagliptin-related DPP-4 inhibitor analogs [1]. The 2-fluorophenyl moiety is a critical pharmacophoric element in sitagliptin (IC50 = 18 nM against DPP-4) [2]. Replacement of the ortho-fluorine with hydrogen (desfluoro impurity) or repositioning to para/meta positions alters the binding interaction with the DPP-4 active site, resulting in reduced inhibitory potency, as the fluorine atom participates in specific hydrophobic and electrostatic interactions within the S1 pocket [2]. This establishes the ortho-fluoro substitution pattern as a structural requirement, not an interchangeable feature.

Sitagliptin DPP-4 inhibitor Medicinal chemistry building block

High-Value Application Scenarios for 4-(2-Fluorophenyl)butanoic Acid Based on Verified Differentiation Evidence


Synthesis of 5-Fluoro-1-tetralone and Downstream CNS-Active or Kinase Inhibitor Scaffolds

4-(2-Fluorophenyl)butanoic acid is the required starting material for the synthesis of 5-fluoro-1-tetralone via intramolecular Friedel-Crafts cyclization using polyphosphoric acid or SOCl2/AlCl3 . 5-Fluoro-1-tetralone is a key intermediate in the development of CNS-active agents, kinase inhibitors, and fluorinated scaffolds, where fluorine-enhanced metabolic stability is beneficial . Para- or meta-fluoro analogs produce different constitutional isomers (7-fluoro or 6-fluoro-1-tetralone), which are not suitable substitutes for 5-fluoro-1-tetralone-targeted programs.

Medicinal Chemistry: DPP-4 Inhibitor (Sitagliptin-Class) Analog Synthesis

The compound serves as the core building block for (R)-3-amino-4-(2-fluorophenyl)butanoic acid derivatives, which are advanced intermediates for sitagliptin-related DPP-4 inhibitors . The ortho-fluorophenyl group is essential for DPP-4 binding affinity, and substitution with non-fluorinated or regioisomeric analogs is not tolerated in SAR-driven lead optimization programs.

Physicochemical Property-Driven Library Design Requiring Specific LogP Profiles

With a computed XLogP of 2.1, 4-(2-fluorophenyl)butanoic acid offers a distinct lipophilicity profile compared to 4-phenylbutanoic acid (logP 2.42) and 4-(4-fluorophenyl)butanoic acid (logP 2.23–2.64) . Compound library designers seeking reduced logP while retaining arylalkanoic acid functionality should select the ortho-fluoro derivative, as it provides a modest but measurable reduction in lipophilicity, which can be critical for optimizing ADME properties in early-stage drug discovery.

Reference Standard for Sitagliptin Impurity Profiling and Analytical Method Development

As the non-aminated parent of sitagliptin impurities, 4-(2-fluorophenyl)butanoic acid can serve as a reference standard or starting material for synthesizing authenticated impurity standards for sitagliptin analytical method development and quality control . Procurement of high-purity material (≥95%) with batch-specific Certificates of Analysis (NMR, HPLC, GC) is critical for regulatory-compliant impurity profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.